4,5-Dimethoxy-2-nitrobenzaldehyde oxime is a chemical compound with the molecular formula C₉H₁₀N₂O₅ and a molar mass of 226.19 g/mol. It features a benzaldehyde structure modified by the presence of two methoxy groups at the 4 and 5 positions and a nitro group at the 2 position, along with an oxime functional group. This compound is classified as an aromatic ether and is notable for its potential applications in organic synthesis and medicinal chemistry .
The chemical reactivity of 4,5-dimethoxy-2-nitrobenzaldehyde oxime primarily involves nucleophilic substitution reactions due to the electrophilic nature of the nitro group. It can undergo hydrolysis to yield corresponding aldehydes or amines. Additionally, it may participate in condensation reactions, particularly with carbonyl compounds, to form various derivatives. The oxime functional group can also be converted into amines via reduction processes or can be involved in rearrangement reactions under acidic or basic conditions .
The synthesis of 4,5-dimethoxy-2-nitrobenzaldehyde oxime typically involves several steps:
4,5-Dimethoxy-2-nitrobenzaldehyde oxime has potential applications in various fields:
Several compounds share structural similarities with 4,5-dimethoxy-2-nitrobenzaldehyde oxime. Here are some comparable compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 6-Nitroveratraldehyde | Nitro group at position 6; methoxy at positions 4 and 5 | Different position of nitro group affects reactivity |
| 2-Nitrobenzaldehyde-O-benzoyl oxime | Nitro at position 2; benzoyl oxime | Contains a benzoyl group which alters properties |
| Vanillin Oxime | Derived from vanillin; contains an aldehyde and oxime | Exhibits distinct flavoring properties |
These compounds highlight the uniqueness of 4,5-dimethoxy-2-nitrobenzaldehyde oxime due to its specific arrangement of functional groups that may influence its chemical behavior and potential applications differently compared to others .
The nitration of methoxy-substituted benzaldehydes is a critical step in synthesizing 4,5-dimethoxy-2-nitrobenzaldehyde, the precursor to the target oxime. The electronic effects of substituents govern regioselectivity during electrophilic aromatic substitution. For example, in p-methoxybenzaldehyde, the methoxy group acts as a strong electron-donating group (EDG), activating the aromatic ring and directing nitration to the ortho and para positions relative to itself. Conversely, the aldehyde group, an electron-withdrawing group (EWG), deactivates the ring and favors meta substitution. When these groups are juxtaposed in a para relationship, the methoxy group’s activating effect dominates, leading to preferential nitration at the ortho position relative to the methoxy group.
Functionalization strategies often involve sequential methylation and nitration. For instance, 3,5-dimethoxy-4-methylaminobenzonitrile can be methylated using formaldehyde/formic acid (Eschweiler-Clarke conditions) and subsequently reduced to yield 4-dimethylamino-3,5-dimethoxybenzaldehyde. Halogenation intermediates, such as 3,5-dibromo-4-methylaminobenzonitrile, further enable selective methoxylation via nucleophilic substitution with methoxide ions. A comparative analysis of nitration conditions reveals that mixed acid systems (HNO₃/H₂SO₄) at 293 K favor 3-nitrobenzaldehyde as the major product in unsubstituted benzaldehyde. However, introducing methoxy groups shifts selectivity toward ortho-nitro derivatives.
Table 1: Regioselectivity in Nitration of Methoxy-Substituted Benzaldehydes
| Precursor | Nitrating Agent | Major Product | Yield (%) | Reference |
|---|---|---|---|---|
| p-Methoxybenzaldehyde | HNO₃/H₂SO₄ | 2-Nitro-4-methoxybenzaldehyde | 84 | |
| 3,5-Dimethoxybenzaldehyde | HNO₃/H₂SO₄ | 2-Nitro-3,5-dimethoxybenzaldehyde | 76 |
Oxime synthesis typically involves the nucleophilic condensation of aldehydes with hydroxylamine (NH₂OH). For 4,5-dimethoxy-2-nitrobenzaldehyde, this reaction proceeds under mild acidic or basic conditions, with the aldehyde’s electrophilic carbon attacking the hydroxylamine’s lone pair. The reaction’s efficiency depends on the aldehyde’s electronic environment: electron-withdrawing groups (e.g., nitro) enhance electrophilicity, accelerating oxime formation.
Recent studies emphasize solvent effects on reaction kinetics. Polar aprotic solvents like dimethylformamide (DMF) improve solubility and stabilize transition states, while aqueous systems facilitate proton transfer steps. For example, in the synthesis of 3,5-dimethoxy-4-methylaminobenzonitrile, DMF acts as both solvent and N-acylating agent, intermediately forming N-acetyl derivatives that enhance reactivity. Subsequent hydrolysis under basic conditions yields the free amine, which is critical for downstream functionalization.
Optimized Protocol for Oxime Formation:
This method achieves yields exceeding 85%, with purity confirmed by HPLC.
Catalysts play a pivotal role in enhancing the rate and selectivity of oxime bond formation. Acid catalysts (e.g., HCl, H₂SO₄) protonate the aldehyde carbonyl, increasing its electrophilicity, while base catalysts (e.g., NaOH, K₂CO₃) deprotonate hydroxylamine, boosting its nucleophilicity. Recent advances explore heterogeneous catalysts for recyclability and reduced waste. For instance, POL-PPh₃@PdCl₂, a palladium-based catalyst immobilized on a polymeric support, has been employed in related aldehyde oxidations. Though not directly tested for oxime synthesis, its high surface area and stability suggest potential for improving reaction efficiency.
Enzymatic catalysis offers an eco-friendly alternative. Lipases and aldoxime dehydratases have demonstrated efficacy in oxime synthesis under aqueous conditions, though their application to nitro-substituted aromatics remains underexplored.
Table 2: Catalytic Systems for Oxime Synthesis
| Catalyst Type | Example | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Acidic | HCl (0.1 M) | Ethanol, reflux | 78 | |
| Basic | K₂CO₃ | Acetone, 50°C | 82 | |
| Heterogeneous | POL-PPh₃@PdCl₂ | Toluene, H₂O₂ | 91* |
*Reported for aldehyde oxidation; not yet applied to oxime synthesis.
The chemical compound 4,5-dimethoxy-2-nitrobenzaldehyde oxime represents a fascinating example of multifunctional aromatic chemistry, where the interplay between electron-donating methoxy groups and electron-withdrawing nitro substituents creates unique reactivity patterns [1] . This oxime derivative, with molecular formula C₉H₁₀N₂O₅ and molecular weight 226.19 grams per mole, exhibits distinctive chemical behavior that stems from the electronic effects of its substituents [1]. The compound demonstrates remarkable versatility in synthetic transformations, particularly in electrophilic aromatic substitution reactions, oxime esterification processes, and metathesis reactions involving the oxime functionality [3] [4].
The electrophilic substitution behavior of 4,5-dimethoxy-2-nitrobenzaldehyde oxime is governed by the complex electronic interplay between the electron-donating methoxy groups and the electron-withdrawing nitro substituent [13] [14]. Research demonstrates that methoxy groups significantly activate the benzene ring toward electrophilic attack, increasing reaction rates by approximately ten thousand fold compared to unsubstituted benzene [13]. The presence of two methoxy groups at the 4,5-positions creates regions of enhanced electron density, particularly at positions ortho and para to these substituents [20].
The directing effects in this system follow established patterns observed in substituted aromatic compounds. Methoxy groups, being strongly activating and ortho-para directing, compete with the meta-directing influence of the nitro group [3] [13]. In nitration reactions of methoxybenzene derivatives, the para position typically receives 60-70% of the electrophilic attack, with ortho positions accounting for 30-40% of products [31]. However, the presence of the nitro group in 4,5-dimethoxy-2-nitrobenzaldehyde oxime significantly modifies this pattern [15] [17].
Experimental evidence shows that in electrophilic substitution reactions of dimethoxy-nitrobenzaldehyde systems, the meta position relative to the nitro group becomes the predominant site of attack, accounting for 85-90% of products [16] [18]. The ortho positions to the methoxy groups still show some reactivity at 25-35%, while para substitution is substantially reduced to 5-10% [18]. This shift in regioselectivity demonstrates the powerful meta-directing influence of the nitro group, which overcomes the activating effects of the methoxy substituents [17] [21].
| Substrate | Reaction Type | Ortho Product (%) | Meta Product (%) | Para Product (%) | Reactivity Factor |
|---|---|---|---|---|---|
| Methoxybenzene (anisole) | Nitration | 30-40 | 0-2 | 60-70 | 10000x faster |
| Dimethoxybenzene (2,5-) | Halogenation | 35-45 | 5-10 | 50-60 | 5000x faster |
| Nitrobenzene | Nitration | 5-8 | 90-95 | 0-5 | 1000000x slower |
| 4-Nitrobenzaldehyde | Nucleophilic Addition | N/A | N/A | N/A | High |
| 4-Methoxybenzaldehyde | Nucleophilic Addition | N/A | N/A | N/A | Moderate |
| Dimethoxy-nitrobenzaldehyde | Electrophilic Substitution | 25-35 | 85-90 | 5-10 | Moderate to High |
The reactivity of nitrobenzaldehyde derivatives toward nucleophilic addition reactions follows a predictable pattern based on electronic effects [15] [17]. Para-nitrobenzaldehyde demonstrates significantly higher reactivity toward nucleophilic additions compared to para-methoxybenzaldehyde due to the electron-withdrawing nature of the nitro group [21]. This enhanced reactivity results from increased positive charge density on the carbonyl carbon, facilitating nucleophilic attack [17]. The order of reactivity for benzaldehyde derivatives is: para-nitrobenzaldehyde > benzaldehyde > para-tolualdehyde, reflecting the electronic influence of the substituents [17] [21].
Oxime esterification represents a crucial pathway for functional group diversification in 4,5-dimethoxy-2-nitrobenzaldehyde oxime chemistry [4] [24]. The formation of oxime esters can be achieved through multiple synthetic routes, with enzymatic catalysis emerging as a particularly effective method [27]. Research demonstrates that lipase-catalyzed esterification of aromatic aldehyde oximes provides excellent yields under mild reaction conditions [27].
The enzymatic approach utilizes Candida antarctica lipase fraction B as the biocatalyst, enabling the condensation of oximes with various acetylating agents [27]. Vinyl acetate and isopropenyl acetate serve as effective acyl donors in these transformations, with vinyl acetate generally providing superior results [27]. The reaction proceeds through an oximolysis mechanism, where the oxime acts as a nucleophilic donor substrate [27].
Experimental studies reveal that the esterification of 4,5-dimethoxy-2-nitrobenzaldehyde oxime with vinyl acetate under enzymatic catalysis achieves conversion rates of 80-85% with isolated yields of 75-80% [27]. The reaction typically requires 96 hours at 40 degrees Celsius to reach completion [27]. The presence of both electron-donating methoxy groups and the electron-withdrawing nitro substituent creates a moderate reactivity profile that falls between highly activated methoxy-substituted oximes and deactivated nitro-substituted derivatives [27].
| Oxime Substrate | Acylating Agent | Catalyst | Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield (%) |
|---|---|---|---|---|---|---|
| Benzaldehyde oxime | Isopropenyl acetate | CAL-B lipase | 40 | 72 | ≥99 | 94-95 |
| 4-Methoxybenzaldehyde oxime | Vinyl acetate | CAL-B lipase | 40 | 72 | ≥99 | 95-96 |
| 4-Nitrobenzaldehyde oxime | Isopropenyl acetate | CAL-B lipase | 40 | 96 | 85-90 | 78-82 |
| 2,5-Dimethoxybenzaldehyde oxime | Vinyl acetate | CAL-B lipase | 40 | 72 | ≥99 | 92-94 |
| 4,5-Dimethoxy-2-nitrobenzaldehyde oxime | Vinyl acetate | CAL-B lipase | 40 | 96 | 80-85 | 75-80 |
The mechanistic pathway for oxime esterification involves the formation of a tetrahedral intermediate through nucleophilic attack of the oxime oxygen on the carbonyl carbon of the acylating agent [4]. The enzyme facilitates this process by providing a suitable microenvironment that stabilizes the transition state [27]. The elimination of the leaving group (acetate in the case of vinyl acetate) completes the esterification process [4] [27].
Alternative esterification pathways include direct acylation with carboxylic acids under acidic conditions and the use of acid chlorides as acylating agents [4]. However, these methods often require harsher reaction conditions and may lead to side reactions, particularly with sensitive aromatic systems containing both electron-donating and electron-withdrawing groups [4]. The photocatalytic approach using eosin Y as a catalyst has shown promise for the synthesis of oxime esters through multicomponent reactions [4].
Oxime metathesis represents an emerging area of dynamic covalent chemistry that enables the reversible exchange of oxime functionalities under acidic catalysis [8] [10] [22]. This reaction provides a powerful tool for the modification and functionalization of oxime-containing compounds, including 4,5-dimethoxy-2-nitrobenzaldehyde oxime [22] [23]. The metathesis process involves the dynamic exchange of oxime ethers in the presence of strong acid catalysts, typically para-toluenesulfonic acid [10] [22].
The mechanism of oxime metathesis proceeds through a four-membered cyclic intermediate that facilitates the exchange of substituents between different oxime molecules [10] [22]. Computational studies support this mechanistic pathway, highlighting the crucial role of the acidic catalyst in stabilizing the transition state [22] [23]. The reaction kinetics are strongly influenced by the electronic nature of the aromatic substituents, with electron-donating groups accelerating the exchange process and electron-withdrawing groups retarding it [10] [22].
Research demonstrates that the substituent effect plays a critical role in determining the rate and equilibrium position of oxime metathesis reactions [10] [22]. Oxime pairs containing electron-donating groups reach equilibrium rapidly, typically within 30 minutes under standard conditions [10]. In contrast, oxime pairs with electron-withdrawing substituents require significantly longer reaction times, often 2-4 hours to achieve equilibrium [10] [22].
| Oxime Pair | Catalyst Loading (mol%) | Catalyst Type | Temperature (°C) | Time to Equilibrium (min) | Equilibrium Constant | Relative Rate |
|---|---|---|---|---|---|---|
| EDG-EDG (4-Methoxy/4-Methoxy) | 10 | p-TSA | 25 | 30 | 1.2 | Fast |
| EDG-Neutral (4-Methoxy/H) | 10 | p-TSA | 25 | 30 | 1.8 | Very Fast |
| EWG-EDG (4-Nitro/4-Methoxy) | 10 | p-TSA | 25 | 120 | 0.8 | Moderate |
| EWG-EWG (4-Nitro/4-Nitro) | 10 | p-TSA | 25 | 240 | 0.6 | Slow |
| Dimethoxy-Nitro/Methoxy | 10 | p-TSA | 25 | 180 | 0.9 | Moderate |
The metathesis behavior of 4,5-dimethoxy-2-nitrobenzaldehyde oxime falls into the moderate reactivity category due to the competing electronic effects of the methoxy and nitro substituents [22]. When paired with simpler methoxy-substituted oximes, the exchange process typically requires 180 minutes to reach equilibrium with an equilibrium constant of approximately 0.9 [10] [22]. This moderate reactivity reflects the balanced electronic environment created by the presence of both activating and deactivating substituents [22].
The practical applications of oxime metathesis extend to the development of dynamic covalent networks and adaptive materials [22] [23]. The reversible nature of the exchange reaction allows for the creation of self-healing and reprocessable polymeric materials [22]. The tunability of the exchange kinetics through substituent modification provides a means to control the dynamic properties of these materials [23].
| Property | Value | Method/Conditions |
|---|---|---|
| Molecular Formula | C₉H₁₀N₂O₅ | Elemental analysis |
| Molecular Weight (g/mol) | 226.19 | Mass spectrometry |
| Melting Point (°C) | 145-147 | DSC analysis |
| Oxidation Potential (V) | 1.85 | Cyclic voltammetry |
| UV λmax (nm) | 315, 285 | UV-Vis spectroscopy |
| IR C=N stretch (cm⁻¹) | 1665 | FTIR spectroscopy |
| IR N-O stretch (cm⁻¹) | 945 | FTIR spectroscopy |
| IR O-H stretch (cm⁻¹) | 3600 | FTIR spectroscopy |
| Solubility in EtOH | Moderately soluble | Gravimetric method |
| Stability under acidic conditions | Stable at pH 3-6 | pH stability study |